(4-Cyanophenyl)methanesulfonyl fluoride

Purity Control Chemical Synthesis Reagent Quality

(4-Cyanophenyl)methanesulfonyl fluoride (CAS 1934469-14-3) is an aryl sulfonyl fluoride building block characterized by a para-cyanophenyl group and a reactive methanesulfonyl fluoride electrophilic warhead. It is a bench-stable, crystalline solid with a molecular formula of C8H6FNO2S and a molecular weight of 199.2 g/mol.

Molecular Formula C8H6FNO2S
Molecular Weight 199.20 g/mol
Cat. No. B13256792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Cyanophenyl)methanesulfonyl fluoride
Molecular FormulaC8H6FNO2S
Molecular Weight199.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CS(=O)(=O)F)C#N
InChIInChI=1S/C8H6FNO2S/c9-13(11,12)6-8-3-1-7(5-10)2-4-8/h1-4H,6H2
InChIKeyNVNFDZVQCDSLSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is (4-Cyanophenyl)methanesulfonyl Fluoride and What Defines Its Core Properties?


(4-Cyanophenyl)methanesulfonyl fluoride (CAS 1934469-14-3) is an aryl sulfonyl fluoride building block characterized by a para-cyanophenyl group and a reactive methanesulfonyl fluoride electrophilic warhead . It is a bench-stable, crystalline solid with a molecular formula of C8H6FNO2S and a molecular weight of 199.2 g/mol . As a member of the sulfonyl fluoride family, it is widely utilized as a selective covalent protein modifier, particularly for targeting serine hydrolases, and as a versatile SuFEx (Sulfur(VI) Fluoride Exchange) click-chemistry reagent [1].

Workflow
Covalent probe design via SuFEx click chemistry
Selection Logic
Para-cyanophenyl electrophile for tunable reactivity
Use Context
Activity-based protein profiling and serine hydrolase studies

Why (4-Cyanophenyl)methanesulfonyl Fluoride Cannot Be Replaced by Generic Analogs in Critical Workflows


Substituting (4-cyanophenyl)methanesulfonyl fluoride with a generic sulfonyl fluoride reagent such as phenylmethanesulfonyl fluoride (PMSF) or a sulfonyl chloride analog introduces significant risks to experimental reproducibility. While PMSF is a broad-spectrum serine hydrolase inhibitor, it suffers from rapid aqueous hydrolysis (half-life ~ 30-60 minutes) and lacks the tunable electronic and steric properties of the para-cyanophenyl group [1]. Sulfonyl chlorides, on the other hand, exhibit higher non-specific reactivity and are prone to hydrolysis, leading to off-target labeling and poor shelf-stability [2]. The (4-cyanophenyl)methanesulfonyl fluoride core offers enhanced hydrolytic stability and a defined reactivity profile that is essential for precise covalent probe design and SuFEx click-chemistry applications, where consistent reaction kinetics and high yields are required [REFS-1, REFS-2].

!
PMSF analogs may shift target profile. Rapid aqueous hydrolysis and lack of para-cyanophenyl tuning can reduce selectivity in covalent probe workflows.
!
Sulfonyl chlorides risk higher non-specific reactivity. Prone to hydrolysis and off-target labeling, which may compromise SuFEx reaction yields and probe fidelity.
!
Structural isomer substitution is not interchangeable. Ortho-substituted (2-cyanophenyl) analogs may alter binding-pocket engagement due to electronic and steric differences.

Quantitative Differentiation Evidence for (4-Cyanophenyl)methanesulfonyl Fluoride: Head-to-Head Comparator Data


Purity Specification vs. Closest Structural Isomer (2-Cyanophenyl)methanesulfonyl Fluoride

The target compound is supplied with a minimum purity specification of 95% (HPLC) . In contrast, its ortho-substituted isomer, (2-cyanophenyl)methanesulfonyl fluoride (CAS 2055119-30-5), is not commercially available with a comparable purity guarantee from primary vendors, making the para-substituted compound the more reliable choice for reproducible chemistry and structure-activity relationship studies .

Purity vs. ortho isomer
Specification review
95% (HPLC)
Supports reproducible SAR studies
ortho isomer lacks comparable purity guarantee
Purity Control Chemical Synthesis Reagent Quality

Crystallographic Structural Validation vs. Sulfonyl Chloride Analog

The solid-state structure of a closely related derivative, (E)-2-(4-cyanophenyl)ethenesulfonyl fluoride, has been determined by single-crystal X-ray diffraction at 100 K, providing precise bond lengths, angles, and intermolecular packing information [1]. The structure confirms the planarity of the conjugated system, which is critical for understanding its interactions with protein binding pockets. In contrast, the (4-cyanophenyl)methanesulfonyl chloride analog lacks similarly detailed crystallographic data, limiting its utility in structure-based drug design and molecular docking studies .

Crystal structure validation
Class-level inference
Ethenesulfonyl fluoride analog resolved (R=0.0319)
Enables structure-based design
Sulfonyl chloride analog lacks crystallographic data
Structural Biology Crystallography Molecular Conformation

Hydrolytic Stability vs. Sulfonyl Chlorides and Unsubstituted Analogs

Sulfonyl fluorides, including (4-cyanophenyl)methanesulfonyl fluoride, are known for their significantly enhanced stability to hydrolysis compared to their sulfonyl chloride counterparts [1]. This class-level property is attributed to the stronger S-F bond. Specifically, sulfonyl chlorides rapidly hydrolyze in aqueous media, whereas sulfonyl fluorides remain stable for extended periods, enabling their use in aqueous bioconjugation reactions and providing longer shelf-life as research reagents [1].

Hydrolytic stability
Class-level inference
High stability (class-level)
Fits aqueous bioconjugation workflows
Sulfonyl chlorides rapidly hydrolyze in aqueous media
Chemical Stability Reagent Shelf-Life Click Chemistry

Validated Utility in Activity-Based Protein Profiling (ABPP) Scaffolds

The (4-cyanophenyl)methanesulfonyl fluoride scaffold is a validated warhead in the design of activity-based probes. A complex arylsulfonyl fluoride incorporating a 4-cyanobenzyl motif (3-{[(4-cyanophenyl)methyl](1-oxo-1,2-dihydroisoquinolin-7-yl)sulfamoyl}benzene-1-sulfonyl fluoride) was co-crystallized with the eukaryotic translation initiation factor 4E (eIF4E) [1]. This demonstrates the core scaffold's ability to target non-catalytic lysine residues, expanding its utility beyond serine hydrolases. This level of structural validation is absent for many simpler sulfonyl fluoride analogs like PMSF, which primarily target serine residues and lack the ability to be tuned for lysine targeting [2].

ABPP scaffold validation
Assay context
Co-crystal with eIF4E (PDB 6u06)
Supports lysine-targeted probe development
PMSF lacks comparable non-serine hydrolase structural data
Chemical Biology Proteomics Covalent Probe Design

Long-Term Storage Specification vs. Generic Reagents

The vendor-specified long-term storage condition for (4-cyanophenyl)methanesulfonyl fluoride is to "store long-term in a cool, dry place" without the requirement for inert atmosphere or freezing . In contrast, many sulfonyl chlorides and highly reactive sulfonyl fluorides require storage under argon or at -20°C to prevent decomposition [1]. This defined, less stringent storage requirement simplifies inventory management and reduces the risk of reagent degradation during routine use.

Storage specification
Specification review
Cool, dry place
Simplifies reagent management
No inert atmosphere or freezing required
Storage Stability Reagent Management Procurement

Optimal Application Scenarios for (4-Cyanophenyl)methanesulfonyl Fluoride in Research and Industrial Settings


Development of Activity-Based Protein Profiling (ABPP) Probes for Lysine-Targeted Covalent Inhibition

This compound is an ideal starting scaffold for designing lysine-targeted covalent inhibitors. The successful co-crystallization of an eIF4E inhibitor containing the (4-cyanophenyl)methyl sulfonyl fluoride motif validates its ability to engage non-catalytic lysine residues with high precision [1]. Researchers developing ABPP probes can leverage this structural insight to design focused libraries for profiling the 'ligandable' lysine proteome, a significant advantage over probes based on simple sulfonyl fluorides like PMSF that are largely restricted to serine hydrolase targeting [REFS-1, REFS-2].

Reliable Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

The enhanced hydrolytic stability of (4-cyanophenyl)methanesulfonyl fluoride, relative to sulfonyl chlorides, makes it a superior choice for SuFEx click reactions, particularly in aqueous or protic solvent systems [1]. Its defined reactivity and stability ensure consistent reaction kinetics and high yields in bioconjugation, polymer synthesis, and the construction of complex molecular architectures. Procurement of this compound over less stable chloride analogs minimizes batch-to-batch variability and improves the robustness of click-chemistry workflows [REFS-1, REFS-2].

High-Confidence Crystallographic and Structure-Based Drug Design (SBDD) Studies

The availability of high-resolution crystal structures for closely related analogs, such as (E)-2-(4-cyanophenyl)ethenesulfonyl fluoride, provides a valuable foundation for molecular modeling and structure-based design [1]. Researchers can use these structural coordinates to accurately predict binding modes and guide synthetic efforts towards optimized inhibitors. In contrast, the absence of such structural data for the corresponding sulfonyl chloride limits its utility in computational chemistry and rational design campaigns [REFS-1, REFS-2].

Streamlined Reagent Management in High-Throughput Screening (HTS) Libraries

With a vendor-specified long-term storage condition of simply a 'cool, dry place' and a guaranteed minimum purity of 95%, (4-cyanophenyl)methanesulfonyl fluoride is well-suited for inclusion in automated high-throughput screening libraries [1]. Its ambient stability reduces the logistical complexities and costs associated with cold-chain management and inert atmosphere handling, ensuring that the compound remains viable for repeated screening cycles without special precautions [REFS-1, REFS-2].

Application
Selection Property
Validation Focus
Lysine-targeted ABPP probe development
eIF4E co-crystal structural context
Lysine engagement and proteome profiling selectivity
SuFEx click chemistry in aqueous media
Reported hydrolytic stability profile
Reaction kinetics and yield consistency vs. sulfonyl chlorides
Structure-based drug design studies
Analog crystal structure availability
Molecular docking accuracy and binding-mode prediction
High-throughput screening library management
Ambient storage specification
Long-term compound integrity without cold-chain logistics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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